molecular formula C6H9NO2 B12285421 (3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one

(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one

Cat. No.: B12285421
M. Wt: 127.14 g/mol
InChI Key: LHMACWHYBIESPN-UHNVWZDZSA-N
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Description

(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized starting from a precursor like (3aS,6aR)-5-benzylhexahydro-1H-furo[3,4-c]pyrrol-1-one . The reaction typically involves the use of reagents such as trifluoroacetic acid and is carried out under controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of high-throughput screening can also aid in identifying the most efficient synthetic routes and conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactones or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one

InChI

InChI=1S/C6H9NO2/c8-6-5-3-9-2-4(5)1-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1

InChI Key

LHMACWHYBIESPN-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H]2C(=O)N1

Canonical SMILES

C1C2COCC2C(=O)N1

Origin of Product

United States

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